Cas no 325810-07-9 ((Trifluoromethyl)tris(triphenylphosphine)copper(I))

(Trifluoromethyl)tris(triphenylphosphine)copper(I) Chemical and Physical Properties
Names and Identifiers
-
- (Trifluoromethyl)tris(triphenylphosphine)copper(I)
- copper(1+),trifluoromethane,triphenylphosphane
- [(Ph3P)3Cu(CF3)]
- copper(1+)
- T2883
- trifluoromethane
- triphenylphosphane
- tris(triphenylphosphane)(trifluoromethyl)copper(I)
- Tris(triphenylphosphine)(trifluoromethyl)copper(I)
- copper(1+);trifluoromethane;triphenylphosphane
- CID 12057354
- (Trifluoromethyl)tris(triphenylphosphine)copper
- SY074915
- MFCD22200540
- 325810-07-9
- Tris(triphenylphosphine)(trifluoromethyl)copper(I), 99%
- T72295
-
- MDL: MFCD22200540
- Inchi: 1S/3C18H15P.CF3.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h3*1-15H;;/q;;;-1;+1
- InChI Key: ADEZRALRKPUAPZ-UHFFFAOYSA-N
- SMILES: [Cu+].P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.F[C-](F)F
Computed Properties
- Exact Mass: 918.19800
- Monoisotopic Mass: 918.198219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 62
- Rotatable Bond Count: 9
- Complexity: 213
- Covalently-Bonded Unit Count: 5
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
Experimental Properties
- PSA: 40.77000
- LogP: 11.38740
- Sensitiveness: air sensitive
(Trifluoromethyl)tris(triphenylphosphine)copper(I) Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H315+H319
- Storage Condition:Store at 4 ℃, better at -4 ℃
(Trifluoromethyl)tris(triphenylphosphine)copper(I) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T220085-50mg |
(Trifluoromethyl)tris(triphenylphosphine)copper(I) |
325810-07-9 | 50mg |
$ 120.00 | 2022-06-03 | ||
Ambeed | A348007-5g |
(Trifluoromethyl)tris(triphenylphosphoranyl)copper |
325810-07-9 | 98% | 5g |
$112.0 | 2025-02-19 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601742-100mg |
(Trifluoromethyl)tris(triphenylphosphine)copper(I) |
325810-07-9 | 98% | 100mg |
¥0.0 | 2024-07-19 | |
abcr | AB401925-1 g |
Tris(triphenylphosphine)(trifluoromethyl)copper(I), 98%; . |
325810-07-9 | 98% | 1g |
€84.30 | 2023-04-25 | |
Apollo Scientific | PC49592-1g |
(Trifluoromethyl)tris(triphenylphosphine)copper(I) |
325810-07-9 | 98% | 1g |
£34.00 | 2025-02-19 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2883-1G |
(Trifluoromethyl)tris(triphenylphosphine)copper(I) |
325810-07-9 | >98.0%(T) | 1g |
¥535.00 | 2024-04-15 | |
Apollo Scientific | PC49592-250mg |
(Trifluoromethyl)tris(triphenylphosphine)copper(I) |
325810-07-9 | 98% | 250mg |
£15.00 | 2025-02-19 | |
Aaron | AR00CAI0-100g |
(Trifluoromethyl)tris(triphenylphosphine)copper(I) |
325810-07-9 | 98% | 100g |
$1694.00 | 2025-01-24 | |
Aaron | AR00CAI0-250mg |
(Trifluoromethyl)tris(triphenylphosphine)copper(I) |
325810-07-9 | 98% | 250mg |
$12.00 | 2025-01-24 | |
1PlusChem | 1P00CA9O-250mg |
(TrifluoroMethyl)tris(triphenylphosphine)copper(I) |
325810-07-9 | 98% | 250mg |
$21.00 | 2024-05-05 |
(Trifluoromethyl)tris(triphenylphosphine)copper(I) Related Literature
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
Additional information on (Trifluoromethyl)tris(triphenylphosphine)copper(I)
Comprehensive Overview of (Trifluoromethyl)tris(triphenylphosphine)copper(I) (CAS No. 325810-07-9)
(Trifluoromethyl)tris(triphenylphosphine)copper(I), with the CAS number 325810-07-9, is a highly specialized organometallic compound that has garnered significant attention in modern synthetic chemistry. This compound, often abbreviated as Cu(I)-CF3(PPh3)3, is renowned for its role as a versatile reagent in trifluoromethylation reactions, a process critical for pharmaceutical and agrochemical development. Its unique structure, featuring a copper(I) center coordinated by three triphenylphosphine ligands and a trifluoromethyl group, enables selective and efficient transformations under mild conditions.
The growing demand for fluorinated compounds in drug discovery and materials science has propelled research into reagents like (Trifluoromethyl)tris(triphenylphosphine)copper(I). Fluorine incorporation often enhances metabolic stability, bioavailability, and lipophilicity of molecules, making this compound indispensable in medicinal chemistry. Recent studies highlight its utility in C–CF3 bond formation, a key step in synthesizing FDA-approved drugs such as antidiabetic and antiviral agents. Researchers also leverage its compatibility with cross-coupling reactions, aligning with the industry’s shift toward sustainable catalysis.
From an industrial perspective, CAS 325810-07-9 addresses the need for mild reaction conditions and reduced byproduct formation. Unlike traditional trifluoromethylation methods requiring harsh oxidants or high temperatures, this copper(I) complex operates at room temperature, minimizing energy consumption—a priority in green chemistry initiatives. Its stability in air-sensitive applications further distinguishes it from alternatives like silver- or palladium-based systems, offering cost-effective solutions for scalable production.
Emerging trends in AI-driven molecular design and high-throughput screening have amplified interest in (Trifluoromethyl)tris(triphenylphosphine)copper(I). Computational models frequently identify trifluoromethyl groups as "privileged motifs" in bioactive molecules, driving demand for reliable synthetic tools. Additionally, its role in late-stage functionalization—a strategy to diversify drug candidates—resonates with pharmaceutical innovators seeking rapid prototyping. These applications position CAS 325810-07-9 as a cornerstone in precision synthesis.
Quality control and handling protocols for Cu(I)-CF3(PPh3)3 emphasize its moisture sensitivity, requiring storage under inert atmospheres. Advanced analytical techniques like NMR spectroscopy and X-ray crystallography confirm its purity and structural integrity, ensuring reproducibility in research. As regulatory agencies prioritize sustainable synthetic routes, this compound’s low toxicity profile and compatibility with biodegradable solvents align with global ESG (Environmental, Social, and Governance) benchmarks.
In summary, (Trifluoromethyl)tris(triphenylphosphine)copper(I) (325810-07-9) bridges cutting-edge science and industrial practicality. Its synergy with green chemistry principles, drug discovery, and catalytic innovation ensures enduring relevance. As synthetic methodologies evolve, this compound will remain pivotal in unlocking novel fluorine-containing architectures for tomorrow’s breakthroughs.
325810-07-9 ((Trifluoromethyl)tris(triphenylphosphine)copper(I)) Related Products
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
